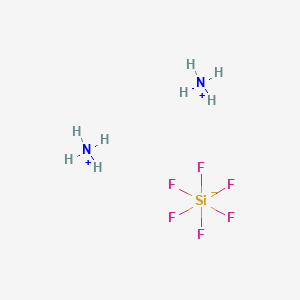

Ammonium;hexafluorosilicon(2-)

Description

Structure

2D Structure

Properties

Key on ui mechanism of action |

INHIBITION OF ONE OR MORE ENZYMES CONTROLLING CELLULAR GLYCOLYSIS (& PERHAPS RESP) MAY RESULT IN A CRITICAL LESION. ... BINDING OR PRECIPITATION OF CALCIUM AS CALCIUM FLUORIDE ... SUGGESTED AS MECHANISM UNDERLYING MANY DIVERSE SIGNS & SYMPTOMS IN FLUORIDE POISONING, PARTICULARLY IF DEATH IS DELAYED. ... AT LEAST IN SOME SPECIES FLUORIDE INTERFERES WITH BOTH CONTRACTILE POWER OF HEART AND THE MECHANISM OF BEAT IN A WAY THAT CANNOT BE ASCRIBED TO HYPOCALCEMIA. /FLUORIDE/ |

|---|---|

CAS No. |

16919-19-0 |

Molecular Formula |

F6H4NSi- |

Molecular Weight |

160.114 g/mol |

IUPAC Name |

azanium hexafluorosilicon(2-) |

InChI |

InChI=1S/F6Si.H3N/c1-7(2,3,4,5)6;/h;1H3/q-2;/p+1 |

InChI Key |

NQRBXIXRBWDEGP-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[NH4+].F[Si-2](F)(F)(F)(F)F |

Color/Form |

CRYSTALLINE POWDER White cubic or trigonal crystals. |

density |

2 at 68 °F (USCG, 1999) 2.011 g/cu cm |

Other CAS No. |

16919-19-0 |

physical_description |

Ammonium fluorosilicate appears as a white crystalline solid. Noncombustible. Corrodes aluminum. Used as a disinfectant, in etching glass, metal casting, and electroplating. OtherSolid |

Pictograms |

Acute Toxic |

Related CAS |

17084-08-1 (Parent) |

solubility |

SLIGHTLY SOL IN ALCOHOL; INSOL IN ACETONE 18.16 G/100 CC WATER @ 17 °C 55.5 G/100 CC WATER @ 100 °C 21.170 lb/100 lb water at 70 °F Insoluble in ethanol and acetone. In water, 18.5 g/100 g at 25 °C, 26.15 g/100 g at 50 °C, and 37.9 g/100 g at 100 °C. |

Synonyms |

ammonium hexafluorosilicate cesium hexafluosilicate hexafluorosilicate hexafluorosilicate (2-) hexafluorosilicate, ammonium salt hexafluorosilicate, barium salt hexafluorosilicate, calcium salt hexafluorosilicate, magnesium salt hexafluorosilicate, magnesium salt, hydrate hexafluorosilicate, potassium salt hexafluorosilicate, sodium salt magnesium fluorosilicate magnesium hexafluorosilicate Na(2)SiF(6) sodium fluorosilicate sodium fluosilicate sodium hexafluorosilicate |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Hexafluorosilicate and Derivatives

Established Synthetic Pathways for Ammonium (B1175870) Hexafluorosilicate (B96646)

Reaction of Alkylammonium Fluoride (B91410) with Silica (B1680970) Sources

A common method for the synthesis of ammonium hexafluorosilicate salts involves the reaction of an appropriate alkylammonium fluoride with a source of silica, such as silica gel. researchgate.netuky.edu This reaction is typically carried out by stirring the reactants together, often overnight. The general reaction scheme can be represented as:

6 RNH₃F + SiO₂ → (RNH₃)₂SiF₆ + 4 RNH₂ + 2 H₂O

In this process, the alkylammonium fluoride reacts with the silica gel, leading to the formation of the desired hexafluorosilicate salt. uky.edu The solvent is then typically evaporated to yield the crystalline product. uky.edu This method has been successfully employed to synthesize a variety of ammonium hexafluorosilicate salts with different alkylammonium cations, including piperidinium, methylammonium, quinolinium, acridinium, 2,2,6,6-tetramethylpiperidinium, and propylammonium. researchgate.net The resulting compounds are often characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. researchgate.netuky.edu

| Cation | Reactant | Silica Source | Yield | Melting Point (°C) |

| Methylammonium | Methylammonium fluoride | Silica gel | 95% | 286-290 (decomposed) |

| Piperidinium | Piperidinium fluoride | Silica gel | 94% | 62-64 |

| 2,2,6,6-Tetramethylpiperidinium | [2,2,6,6-tetramethylpiperidinium] fluoride | Silica gel | 95% | >200 (vapors formed) |

Interaction of Organic Bases or Hydrochlorides with Hexafluorosilicic Acid

Another widely used synthetic route to ammonium hexafluorosilicates is the direct reaction of an organic base or its corresponding hydrochloride salt with hexafluorosilicic acid (H₂SiF₆). researchgate.netpharmj.org.uaatamanchemicals.com This reaction is versatile and can be conducted in various solvents, including methanol (B129727) and ethanol. pharmj.org.ua The general principle involves the neutralization of the acidic hexafluorosilicic acid with the organic base. atamanchemicals.com

For instance, the reaction of 2-substituted anilines with a 45% solution of fluorosilicic acid in methanol yields the corresponding hexafluorosilicates. researchgate.net Similarly, this method has been used to prepare hexafluorosilicate salts of 4-aminobenzenesulfonamide and 4-aminobenzoic acid. researchgate.net The resulting salts are typically crystalline solids and can be characterized by IR spectroscopy, mass spectrometry, and X-ray diffraction. researchgate.net The interaction of tetraalkylammonium hydroxides with hexafluorosilicic acid in an aqueous medium at low temperatures (0-10 °C) also produces tetraalkylammonium hexafluorosilicates. davidpublisher.com

| Organic Base/Salt | Acid | Solvent | Product |

| 2-Substituted anilines | 45% Hexafluorosilicic acid | Methanol | (LH)₂SiF₆ |

| 4-Aminobenzenesulfonamide | Fluorosilicic acid | Not specified | 2[4-(aminosulfonyl)benzenammonium][SiF₆]²⁻ |

| 4-Aminobenzoic acid | Fluorosilicic acid | Not specified | 2[4-carboxybenzenammonium][SiF₆]²⁻·4H₂O |

| Tetraalkylammonium hydroxide (B78521) | Hexafluorosilicic acid | Water | R₁R₂R₃R₄NSiF₆ |

Controlled Precipitation Techniques

The synthesis of ammonium hexafluorosilicate can also be achieved through controlled precipitation methods. These techniques often involve the reaction of a soluble silicon-containing compound with a fluoride source in the presence of an ammonium salt, leading to the precipitation of the less soluble ammonium hexafluorosilicate. One approach involves the reaction of crude quartz with ammonium fluoride or ammonium hydrodifluoride in an aqueous medium at elevated temperatures (50-110 °C). google.com The resulting ammonium hexafluorosilicate is then separated from unreacted materials by filtration or centrifugation, followed by crystallization from the mother liquor upon cooling. google.com

Another method utilizes the reaction of hexafluorosilicic acid with a sodium salt, such as sodium chloride or sodium hydroxide, to precipitate sodium hexafluorosilicate. researchgate.net While this produces the sodium salt, the underlying principle of precipitation by reacting hexafluorosilicic acid with a base or salt is a common strategy in the synthesis of various hexafluorosilicate salts. atamanchemicals.comresearchgate.net The conditions of the precipitation, such as reactant concentrations and temperature, are crucial in controlling the yield and purity of the final product. researchgate.net Furthermore, ammonium hexafluorosilicate has been shown to induce the precipitation of calcium phosphate (B84403), a principle that has been explored in dental applications. tamu.edunih.gov

Synthesis of Ammonium Hexafluorosilicate Derivatives with Functionalized Cations

The versatility of the hexafluorosilicate anion allows for its combination with a wide array of functionalized organic cations, leading to the development of new materials with specific properties.

Derivatives with Aromatic Amino Acid Cations

Ammonium hexafluorosilicate derivatives incorporating aromatic amino acid cations have been synthesized, driven by interest in their potential biological applications. researchgate.netpharmj.org.ua The synthesis is typically achieved by reacting the corresponding aromatic amino acid with hexafluorosilicic acid, often in a methanolic solution. researchgate.netpharmj.org.ua This method has been used to prepare hexafluorosilicates of 3-(3-aminophenyl)propionic acid, 3-(4-aminophenyl)propionic acid, and 2-amino-2-phenylbutyric acid. pharmj.org.ua The resulting compounds are isolated as complexes and identified using elemental analysis, IR, and NMR spectroscopy. researchgate.netpharmj.org.ua

| Aromatic Amino Acid | Acid | Solvent | Product |

| 3-(3-Aminophenyl)propionic acid | 45% Hexafluorosilicic acid | Methanol | [3-(3-aminophenyl)propionic acid]₂SiF₆ |

| 3-(4-Aminophenyl)propionic acid | 45% Hexafluorosilicic acid | Methanol | [3-(4-aminophenyl)propionic acid]₂SiF₆ |

| 2-Amino-2-phenylbutyric acid | 45% Hexafluorosilicic acid | Methanol | [2-amino-2-phenylbutyric acid]₂SiF₆ |

| 2-, 3-, 4-Aminophenylacetic acids | Not specified | Not specified | [2-, 3-, 4-HO(O)CCH₂C₆H₄NH₃]₂SiF₆ |

Derivatives with Guanidine-Containing Cations Exhibiting Biological Activity

Hexafluorosilicate salts containing guanidine-based cations have been synthesized due to the known antibacterial properties of guanidine (B92328) derivatives like chlorhexidine (B1668724) and polyhexamethylene guanidine. researchgate.net The synthesis involves the interaction of hexafluorosilicic acid with a methanol solution of the corresponding guanidine hydrochloride, such as chlorhexidine hydrochloride or polyhexamethylene guanidine hydrochloride. researchgate.net This approach yields crystalline products where the hexafluorosilicate anion is paired with a biologically active cation. researchgate.net The resulting compounds are of interest for potential applications where a combination of the properties of the hexafluorosilicate anion and the antibacterial action of the guanidine cation is desired. researchgate.net A general process for preparing guanidinium (B1211019) salts involves the protonation of guanidines with strong acids. google.com

| Guanidine Derivative | Acid | Solvent | Product Composition |

| Chlorhexidine hydrochloride | Hexafluorosilicic acid | Methanol | (C₂₂H₃₂Cl₂N₁₀)SiF₆ |

| Polyhexamethylene guanidine hydrochloride | Hexafluorosilicic acid | Methanol | (C₂₁H₄₅N₉)(SiF₆)₁.₅ |

Derivatives with Pyridinium (B92312) and Alkylenediammonium Cations

The synthesis of hexafluorosilicate salts containing pyridinium and alkylenediammonium cations typically involves the reaction of the corresponding organic base with fluorosilicic acid. researchgate.netresearchgate.net A general method includes the interaction of the base, such as pyridine (B92270) or an alkylenediamine, with a stoichiometric or excess amount of fluorosilicic acid in a solvent like methanol or ethanol. researchgate.net For instance, 3-(aminophenyl)propionic acid hexafluorosilicates are synthesized in near-quantitative yields by reacting methanolic solutions of the amino acid with an excess of 45% fluorosilicic acid. pharmj.org.ua

The structure and properties of these derivatives are heavily influenced by the nature of the cation and the resulting hydrogen bonding network. researchgate.net In the case of pyridinium hexafluorosilicates, a relationship between water solubility and the structural characteristics of the salts has been demonstrated. researchgate.net Similarly, alkylenediammonium hexafluorosilicates, such as NH₃(CH₂)nNH₃SiF₆ (where n=4 or 6), have been synthesized and characterized. researchgate.nettandfonline.com The crystal structure of butane-1,4-diammonium hexafluorosilicate, NH₃(CH₂)₄NH₃SiF₆, has been identified in the triclinic system, where N-H···F hydrogen bonds create a three-dimensional network linking the cations and the slightly distorted [SiF₆]²⁻ anions. tandfonline.com

The synthesis can also be achieved by reacting an alkylammonium fluoride with silica gel. uky.edu This method has been used to prepare a range of bis(alkylammonium) hexafluorosilicates, which are often crystalline solids. uky.edu

Table 1: Synthesis of Pyridinium and Alkylenediammonium Hexafluorosilicate Derivatives

| Cation | Reactants | Solvent | Key Findings | Reference |

| Pyridinium | Pyridine, Hydrofluoric Acid | Methanol/Ethanol | Demonstrates a clear link between structure and water solubility. | researchgate.net |

| Butane-1,4-diammonium | Butane-1,4-diamine, Fluorosilicic Acid | Not specified | Forms a triclinic crystal structure; acts as a solid catalyst. | tandfonline.com |

| 3-(Aminophenyl)propionic acid | 3-(Aminophenyl)propionic acid, 45% Fluorosilicic Acid | Methanol | Near-quantitative yield; studied as potential caries preventive agent. | pharmj.org.ua |

| Piperidinium | Piperidinium fluoride, Silica gel | Water | High-yield reaction producing a crystalline solid. | uky.edu |

Tetraethylammonium (B1195904) Hexafluorosilicate Synthesis Protocols

Tetraethylammonium hexafluorosilicate, with the formula [(C₂H₅)₄N]₂SiF₆, is synthesized by reacting a source of the tetraethylammonium cation with a silicon fluoride source. ijert.orgijert.org One established method involves the slow evaporation at room temperature of a hydrofluoric acid solution containing stoichiometric amounts of tetraethylammonium ( (C₂H₅)₄N⁺ ) and silicon tetrachloride (SiCl₄). ijert.orgijert.org The resulting single crystals of [(C₂H₅)₄N]₂SiF₆ have been characterized as crystallizing in a monoclinic system. ijert.org

The synthesis is part of a broader class of compounds with the general formula R₂MX₆, where R is a substituted ammonium cation, M is a tetravalent metal like silicon, and X is a halogen. ijert.org The structural and physical properties of these compounds are of significant interest for understanding crystal dynamics. ijert.org Spectroscopic analysis, supported by theoretical calculations, has been used to assign vibrational modes of the tetraethylammonium cation and the hexafluorosilicate anion in the synthesized compound. ijert.orgijert.org

Another approach involves the synthesis of related anionic pentacoordinated silicon compounds, such as tetraethylammonium bis(1,2-benzenediolato)fluorosilicate(IV), which highlights the diverse structural chemistry of fluorosilicates. tandfonline.comacs.org

Table 2: Synthesis Protocol for Tetraethylammonium Hexafluorosilicate

| Reactant 1 | Reactant 2 | Solvent/Medium | Method | Crystal System | Reference |

| Tetraethylammonium ( (C₂H₅)₄N⁺ ) | Silicon Tetrachloride (SiCl₄) | Hydrofluoric Acid Solution | Slow evaporation at room temperature | Monoclinic | ijert.orgijert.org |

Green Chemistry Approaches in Ammonium Hexafluorosilicate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of ammonium hexafluorosilicate, focusing on reducing waste and utilizing readily available or byproduct materials. A key aspect is the use of fluorosilicic acid, a major byproduct of the phosphate fertilizer industry, as a fluorine source. researchgate.net This approach addresses the challenge of utilizing this acid, providing an alternative to its disposal. researchgate.net

The synthesis of ammonium hexafluorosilicate derivatives can be achieved through environmentally benign methods. For example, solid-state fluorination of silicon-containing raw materials like quartz sand with ammonium hydrodifluoride at temperatures from room temperature to 200°C, followed by sublimation, presents a method that can improve purity and yield while broadening the range of usable raw materials. google.com

Catalytic Synthesis Protocols Utilizing Ammonium Hexafluorosilicates

Ammonium hexafluorosilicate derivatives themselves have emerged as novel and efficient catalysts in organic synthesis, aligning with green chemistry principles by promoting solvent-free reactions and catalyst recyclability. researchgate.nettandfonline.com Specifically, alkylenediammonium hexafluorosilicates such as NH₃(CH₂)nNH₃SiF₆ (where n = 4, 6) have been identified as highly efficient, heterogeneous catalysts. researchgate.net

The compound butane-1,4-diammonium hexafluorosilicate (NH₃(CH₂)₄NH₃SiF₆) has been successfully used as a solid catalyst for the synthesis of various heterocyclic compounds, including benzimidazoles, benzoxazoles, and benzothiazoles. tandfonline.com These reactions proceed via the condensation of ortho-substituted anilines with aromatic aldehydes under solvent-free conditions, offering advantages like easy catalyst separation and potential for recycling. tandfonline.com This catalytic activity represents a significant trend in hexafluorosilicate research within the field of green chemistry. researchgate.net

Table 3: Catalytic Applications of Ammonium Hexafluorosilicate Derivatives

| Catalyst | Reactants | Products | Reaction Conditions | Key Advantages | Reference |

| NH₃(CH₂)₄NH₃SiF₆ | 1,2-phenylenediamine, aromatic aldehydes | Benzimidazole (B57391) derivatives | Solvent-free | Efficient, heterogeneous catalyst, easy separation | tandfonline.com |

| NH₃(CH₂)₄NH₃SiF₆ | o-aminophenol, aromatic aldehydes | Benzoxazole derivatives | Solvent-free | Recyclable, novel hybrid compound catalyst | tandfonline.com |

| NH₃(CH₂)₄NH₃SiF₆ | o-aminothiophenol, aromatic aldehydes | Benzothiazole derivatives | Solvent-free | High efficiency under green conditions | tandfonline.com |

| (N₂H₅)₂SiF₆ | Not specified | 3,4-dihydropyrimidin-2-ones/thiones, quinoxalines | Not specified | Novel catalyst for various organic syntheses | researchgate.net |

Utilization in Sustainable Chemical Processes

The production and use of ammonium hexafluorosilicate are integral to several sustainable chemical processes. Its synthesis from fluorosilicic acid is a prime example of industrial symbiosis, where a waste product from one industry becomes a valuable raw material for another. researchgate.netfrontiersin.org This process is a key step in methods developed to produce anhydrous hydrogen fluoride (HF) from fluorosilicic acid, which involves an initial ammoniation to form solid ammonium hexafluorosilicate. frontiersin.org

Furthermore, the thermal decomposition or hydrolysis of ammonium hexafluorosilicate can be controlled to produce valuable materials. For instance, ammonia (B1221849) hydrolysis of (NH₄)₂SiF₆ can yield highly dispersed silicon dioxide ("carbon white"), a valuable reinforcing filler for polymers, with a conversion degree of up to 95%. tpu.ru The process can be optimized to be rapid and complete. tpu.ru

Additionally, processes have been developed where ammonium hexafluorosilicate is produced by the solid-phase interaction of a silicon-containing raw material with ammonium hydrodifluoride. google.com In this method, the resulting (NH₄)₂SiF₆ is separated by sublimation, and other byproducts like ammonium hydrodifluoride can be condensed and recycled back into the process, minimizing waste and reagent consumption. google.com The use of ammonium hexafluorosilicate as a fluorinating agent for processing mineral raw materials also highlights its role in sustainable resource utilization. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Ammonium Hexafluorosilicate Compounds

Vibrational Spectroscopic Characterization

Infrared (IR) Spectroscopy of Cation and Anion Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of both the ammonium (B1175870) (NH₄⁺) cation and the hexafluorosilicate (B96646) (SiF₆²⁻) anion.

Cation Vibrations: The IR spectra of ammonium hexafluorosilicate compounds show characteristic bands for the N-H stretching and bending vibrations of the ammonium group. In propylenediammonium hexafluorosilicate, the asymmetric and symmetric N-H stretching modes (νas(NH₃) and νs(NH₃)) are observed around 3207 cm⁻¹ and 3063 cm⁻¹, respectively. biointerfaceresearch.com The presence of medium to strong N-H···F hydrogen bonding is also inferred from the IR spectrum. biointerfaceresearch.comresearchgate.net In hydrazinium (B103819) (1+) hexafluorosilicate, the N-H stretching vibrations appear in the 3300–3050 cm⁻¹ range. researchgate.netbiointerfaceresearch.com

Anion Vibrations: The internal vibrational modes of the SiF₆²⁻ anion typically appear below 750 cm⁻¹. biointerfaceresearch.com The F₁u stretching [ν₃(F-Si)] and bending [ν₄(F-Si-F)] modes are IR active. In hydrazinium (1+) hexafluorosilicate, these are observed at 726 and 651 cm⁻¹ (stretching) and 474 and 435 cm⁻¹ (bending). biointerfaceresearch.com The appearance of multiple bands for these modes, which should be single in perfect Oh symmetry, is a direct consequence of the lowering of the anion's site symmetry in the crystal. biointerfaceresearch.com

The following table summarizes the characteristic IR absorption bands for ammonium hexafluorosilicate and its derivatives.

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |

| νas(NH₃) | 3207 | Propylenediammonium hexafluorosilicate | biointerfaceresearch.com |

| νs(NH₃) | 3063 | Propylenediammonium hexafluorosilicate | biointerfaceresearch.com |

| ν(N⁺H) | 3300-3050 | Hydrazinium (1+) hexafluorosilicate | researchgate.net |

| ν(SiF) | 774-703 | Phenylacetic acid hexafluorosilicates | researchgate.net |

| δ(SiF₂) | 476-436 | Phenylacetic acid hexafluorosilicates | researchgate.net |

| ν₃(F-Si) | 726, 651 | Hydrazinium (1+) hexafluorosilicate | biointerfaceresearch.com |

| ν₄(F-Si-F) | 474, 435 | Hydrazinium (1+) hexafluorosilicate | biointerfaceresearch.com |

Raman Spectroscopy Applications in Temperature-Dependent Studies

Raman spectroscopy is particularly useful for studying the temperature-dependent behavior of ammonium hexafluorosilicate compounds, including phase transitions. biointerfaceresearch.comresearchgate.netresearchgate.net As the temperature is lowered, changes in the Raman spectra can signal the onset of a phase transition. researchgate.net For instance, in butylammonium (B8472290) hexafluorosilicate, temperature-dependent Raman studies helped to confirm the order-disorder nature of a low-temperature phase transition. researchgate.net The half-width of the symmetric stretching mode of ammonium ions in cubic and trigonal ammonium fluorosilicate has been shown to follow an Arrhenius-type law with temperature. researchgate.net

In the case of propylenediammonium hexafluorosilicate, the Raman spectrum at room temperature shows distinct bands corresponding to both the organic cation and the inorganic anion. biointerfaceresearch.com For hydrazinium (1+) hexafluorosilicate, a strong Raman band at 655 cm⁻¹ is assigned to the ν₁(νs Si-F) mode of Ag symmetry, while weaker peaks at 498 and 449 cm⁻¹ are attributed to the ν₂(νas Si-F) modes. biointerfaceresearch.com

Analysis of Degenerated Mode Splitting in SiF₆²⁻ Anions

In an ideal octahedral (Oh) symmetry, the vibrational modes of the SiF₆²⁻ anion are degenerate. However, due to the lowering of site symmetry within the crystal lattice, these degenerate modes can split into multiple distinct bands in the vibrational spectra. biointerfaceresearch.com This splitting is a direct probe of the local environment of the anion.

For example, in propylenediammonium hexafluorosilicate, the SiF₆²⁻ anions occupy Ci symmetry sites, causing the degenerated modes to split. biointerfaceresearch.comresearchgate.net This phenomenon is a clear indication that the anion is distorted from its ideal octahedral geometry. Similarly, in certain hexafluorosilicate salts of amino acids, the doublet nature of the δ(SiF₂) vibrations in the IR spectrum suggests a decrease in the anion geometry from the octahedral Oh symmetry. researchgate.net The analysis of this splitting provides valuable information about the extent and nature of the distortion of the SiF₆²⁻ anion in the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local structure and dynamics of ammonium hexafluorosilicate. Multinuclear NMR, including ¹H, ¹⁹F, and ²⁹Si, provides detailed information about the different atomic environments within the compound.

¹⁹F NMR is particularly useful for studying the SiF₆²⁻ anion. In aqueous solutions of certain hexafluorosilicate salts, a strong singlet signal for the [SiF₆]²⁻ anion is observed around -133.35 ppm. researchgate.net The chemical shift of the ¹⁹F signal is sensitive to the local environment. For instance, upon entrapment of the SiF₆²⁻ anion in nanojars, the ¹⁹F chemical shift moves significantly downfield. nih.gov

Solid-state NMR studies on the dealumination of zeolites using ammonium hexafluorosilicate have provided insights into the formation of various aluminum fluoro-complexes. acs.org For example, the formation of (NH₄)₃AlF₆ is identified by a signal at 0 ppm in the ²⁷Al spectrum and -143 ppm in the ¹⁹F spectrum. acs.org In another study, ¹⁹F MAS NMR of (NH₄)₂SiF₆ showed a chemical shift around -158 ppm. researchgate.net

The following table summarizes some of the reported ¹⁹F NMR chemical shifts for the SiF₆²⁻ anion in different environments.

| Compound/Environment | ¹⁹F Chemical Shift (ppm) | Reference |

| (NH₄)₂SiF₆ in aqueous solution | ~ -133.35 | researchgate.net |

| (NH₄)₂SiF₆ solid state | ~ -158 | researchgate.net |

| SiF₆²⁻ in (Bu₄N)₂SiF₆ (DMSO-d₆) | -63.47 | nih.gov |

| SiF₆²⁻ in Cu₃₂SiF₆ nanojar | -45.03 | nih.gov |

| SiF₆²⁻ in Cu₂₈SiF₆ nanojar | -26.68 | nih.gov |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and decomposition. In the study of ammonium hexafluorosilicate and its derivatives, DSC provides critical insights into their thermal stability and the nature of their thermal transformations.

The thermal decomposition of ammonium hexafluorosilicate ((NH₄)₂SiF₆) begins at approximately 175°C. davidpublisher.com Studies on related organoammonium hexafluorosilicate compounds reveal that their thermal behavior is influenced by the nature of the organic cation. For instance, the decomposition of propylenediammonium hexafluorosilicate (NH₃(CH₂)₃NH₃SiF₆) is observed to start above 30°C, with a significant endothermic peak centered around 125°C in the DSC curve, indicating the decomposition process. biointerfaceresearch.com This process is irreversible, as the peak is not observed during the cooling cycle. biointerfaceresearch.com

Thermogravimetric analysis (TGA), often used in conjunction with DSC, shows that the decomposition of these compounds occurs in distinct steps. For propylenediammonium hexafluorosilicate, the weight loss corresponds to the release of volatile components, with a total weight loss of 57.8% observed between 30°C and 245°C. biointerfaceresearch.com The decomposition of other tetraalkylammonium hexafluorosilicates, such as (Me₃iPrN)₂SiF₆ and (Me₂Et₂N)₂SiF₆, commences at higher temperatures, around 270-280°C. davidpublisher.com

The thermal analysis of these compounds is crucial for determining their suitability for various applications, particularly those requiring thermal stability. The data obtained from DSC and TGA can be used to determine kinetic parameters of the decomposition process, providing a deeper understanding of the reaction mechanism.

Table 1: Thermal Decomposition Data for Ammonium Hexafluorosilicate and Related Compounds

| Compound | Decomposition Onset (°C) | Key DSC Features | Reference |

|---|---|---|---|

| (NH₄)₂SiF₆ | 175 | - | davidpublisher.com |

| NH₃(CH₂)₃NH₃SiF₆ | >30 | Broad endothermic peak at 125°C | biointerfaceresearch.com |

| (Me₃iPrN)₂SiF₆ | ~270-280 | - | davidpublisher.com |

| (Me₂Et₂N)₂SiF₆ | ~270-280 | - | davidpublisher.com |

Surface Sensitive Spectroscopies

Surface sensitive spectroscopies are indispensable tools for characterizing the chemical and structural properties of the outermost atomic layers of a material. In the context of ammonium hexafluorosilicate, these techniques are particularly valuable for understanding its formation and behavior on semiconductor surfaces, which is critical for processes in the electronics industry.

Photoemission spectroscopy, particularly X-ray photoelectron spectroscopy (XPS), provides detailed information about the elemental composition and chemical states of a surface. When silicon (Si) surfaces are treated with ammonium fluoride (B91410) (NH₄F) solutions, a layer of ammonium hexafluorosilicate, (NH₄)₂SiF₆, can form, especially upon exposure to the atmosphere. nii.ac.jpresearchgate.net

Studies have shown that the Si 2p core-level spectrum of an NH₄F-treated Si(111) surface exhibits a distinct chemical shift upon the formation of (NH₄)₂SiF₆. nii.ac.jp A peak shifted by approximately 6 eV to a higher binding energy relative to the bulk Si 2p peak is observed. nii.ac.jp This large chemical shift is attributed to the presence of six fluorine atoms bonded to a single silicon atom in the hexafluorosilicate anion (SiF₆²⁻). nii.ac.jp The intensity of this shifted peak increases with prolonged exposure to air, confirming the progressive formation of ammonium hexafluorosilicate on the surface. nii.ac.jp

The valence-band photoemission spectra of these surfaces also provide evidence for the formation of (NH₄)₂SiF₆. New features appear at binding energies of approximately 10 eV and 33 eV, which are not present on a clean, hydrogen-terminated silicon surface. researchgate.net The peak at 33 eV binding energy is attributed to the F 2s shallow core level, further confirming the presence of the fluorinated species. researchgate.net

Table 2: Si 2p Core-Level Photoemission Data for NH₄F-Treated Silicon Surfaces

| Surface Condition | Peak Position (relative to bulk Si) | Assignment | Reference |

|---|---|---|---|

| NH₄F-treated Si(111), no air exposure | Bulk Si peak | Si-Si bonds in substrate | nii.ac.jp |

| NH₄F-treated Si(111), 30 min air exposure | ~6 eV higher binding energy | (NH₄)₂SiF₆ | nii.ac.jp |

| NH₄F-treated Si(111), 4 h air exposure | ~6 eV higher binding energy (increased intensity) | (NH₄)₂SiF₆ | nii.ac.jp |

Surface infrared (IR) spectroscopy is a powerful technique for identifying the vibrational modes of molecules adsorbed on a surface, thus providing insights into their structure and bonding. In the context of silicon surfaces treated with NH₄F, surface IR spectroscopy has been used to identify the chemical species present and to monitor the formation of ammonium hexafluorosilicate.

Following treatment of a Si(111) surface with a saturated NH₄F solution, IR absorption spectra reveal the presence of ammonium compounds. nii.ac.jp Strong absorption bands are observed in the regions of 1400-1600 cm⁻¹ and 3000-3400 cm⁻¹, which correspond to the NH₄⁺ asymmetric bending and stretching vibrations, respectively. nii.ac.jp These observations confirm the presence of ammonium species, such as NH₄F and NH₄F·HF, on the surface. nii.ac.jp

The formation of the hexafluorosilicate anion (SiF₆²⁻) is also detectable, although its characteristic vibrational modes can sometimes be obscured by the stronger absorptions of the ammonium cations and other surface species. The interaction of the adsorbed ammonium fluoride compounds with the silicon substrate leads to the generation of (NH₄)₂SiF₆. nii.ac.jpresearchgate.net This process is a key step in the etching of silicon crystals in basic fluoride solutions. nii.ac.jpresearchgate.net

Table 3: Infrared Absorption Bands for Species on NH₄F-Treated Si(111) Surfaces

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

|---|---|---|---|

| 1400-1600 | Asymmetric Bending | NH₄⁺ | nii.ac.jp |

| 3000-3400 | Asymmetric Stretching | NH₄⁺ | nii.ac.jp |

| ~740 | Asymmetric Stretching (ν₃) | SiF₆²⁻ | odmu.edu.uaresearchgate.net |

| ~480 | Bending (ν₄) | SiF₆²⁻ | odmu.edu.uaresearchgate.net |

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides a quantitative measure of the mass percentages of each element present, which is essential for verifying the stoichiometry of newly synthesized compounds and for quality control.

For ammonium hexafluorosilicate ((NH₄)₂SiF₆), the theoretical elemental composition can be calculated based on its chemical formula and the atomic masses of its constituent elements. This calculated composition serves as a benchmark against which the results of experimental elemental analysis are compared.

In the synthesis of novel hexafluorosilicate compounds, such as 4-hydroxymethylpyridinium hexafluorosilicate, elemental analysis is crucial for confirming the successful formation of the target compound. For example, in the synthesis of (LH)₂SiF₆ (where L = 4-hydroxymethylpyridine), the calculated and experimentally found percentages of silicon and nitrogen were compared to validate the composition of the crystalline product. odmu.edu.ua

Table 4: Elemental Composition of 4-Hydroxymethylpyridinium Hexafluorosilicate ((C₆H₈NO)₂SiF₆)

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Silicon (Si) | 7.73 | 7.91 | odmu.edu.ua |

| Nitrogen (N) | 7.73 | 7.58 | odmu.edu.ua |

Theoretical and Computational Studies of Ammonium Hexafluorosilicate Systems

Quantum Chemical Calculations for Structural Optimization

Quantum chemical calculations are fundamental in determining the most stable geometric arrangements of atoms in a molecule or crystal, known as structural optimization. Various methods, differing in their theoretical basis and computational expense, are employed to predict parameters such as bond lengths and angles.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)Density Functional Theory (DFT) has become a widely used tool for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.spectroscopyonline.comUnlike HF, DFT methods account for electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

The B3LYP hybrid functional is particularly popular. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional and a portion of exact Hartree-Fock exchange. spectroscopyonline.com This hybrid approach often yields highly accurate results for molecular geometries and other properties. mdpi.com In the study of hexafluorosilicate (B96646) salts, DFT calculations at the B3LYP level are commonly employed to optimize geometries and investigate electronic properties, providing reliable data that aligns well with experimental findings. spectroscopyonline.combiointerfaceresearch.com

Semi-empirical Methods (e.g., PM3)Semi-empirical methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations.uni-muenchen.deThese methods are significantly faster than ab initio or DFT approaches, making them suitable for very large molecular systems.uomustansiriyah.edu.iq

Parametric Method 3 (PM3) is a prominent semi-empirical method based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.orgucsb.edu PM3 uses a specific set of parameters, optimized to reproduce molecular properties like heats of formation for a broad range of molecules. wikipedia.org The method uses the same fundamental equations as the AM1 method but differs in its parameterization strategy. wikipedia.org PM3 has been implemented in numerous computational chemistry packages and has been used to study the properties of various compounds, including alkylammonium hexafluorosilicates. gaussian.comresearchgate.net

| Method | Theoretical Basis | Treatment of Electron Correlation | Key Features |

|---|---|---|---|

| Hartree-Fock (HF) | Ab initio; approximates the many-body wavefunction as a single Slater determinant. wikipedia.org | Neglected; uses a mean-field approximation for electron-electron repulsion. wikipedia.org | Provides a foundational, first-principles calculation; computationally less expensive than post-HF methods. |

| Density Functional Theory (DFT) - B3LYP | Based on electron density; the exchange-correlation energy is approximated. spectroscopyonline.com | Included via the exchange-correlation functional. spectroscopyonline.com | Offers a good balance of computational cost and accuracy; widely used for a variety of chemical systems. mdpi.com |

| Semi-empirical - PM3 | Simplified Hartree-Fock formalism with empirical parameters. uni-muenchen.de | Implicitly included through parameterization against experimental data. ucsb.edu | Very fast calculations, suitable for large molecules; accuracy depends on the similarity to molecules used for parameterization. uomustansiriyah.edu.iq |

Vibrational Frequency Calculations and Spectral Assignment

Computational methods are essential for interpreting experimental vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular normal modes of vibration. nih.gov DFT methods, particularly B3LYP, are frequently used for this purpose. spectroscopyonline.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore multiplied by a scaling factor to improve agreement. nih.govnih.gov

For ammonium (B1175870) hexafluorosilicate, vibrational analysis focuses on the internal modes of the ammonium (NH₄⁺) cation and the hexafluorosilicate (SiF₆²⁻) anion. The vibrations of the SiF₆²⁻ anion, which has octahedral (Oₕ) symmetry in its free state, are of particular interest. Its fundamental modes are typically observed below 700 cm⁻¹. biointerfaceresearch.com The symmetric stretching mode (ν₁) is Raman active, while the asymmetric stretching (ν₃) and bending (ν₄) modes are IR active. spectroscopyonline.com In the crystal, interactions can cause these modes to split or become active in otherwise forbidden spectra. spectroscopyonline.com

| Vibrational Mode | Symmetry (Free Ion, Oₕ) | Typical Wavenumber Range (cm⁻¹) | Primary Activity | Description |

|---|---|---|---|---|

| ν₁ | A₁g | 650 - 680 | Raman | Symmetric Si-F Stretch |

| ν₂ | E₉ | 450 - 500 | Raman | Asymmetric Si-F Stretch (doubly degenerate) |

| ν₃ | F₁ᵤ | 710 - 740 | Infrared | Asymmetric Si-F Stretch (triply degenerate) |

| ν₄ | F₁ᵤ | 470 - 485 | Infrared | F-Si-F Bending (triply degenerate) |

| ν₅ | F₂₉ | 350 - 420 | Raman | F-Si-F Bending (triply degenerate) |

Group Theoretical Analysis of Normal Modes and Crystal Vibrations

Group theory is a powerful mathematical tool used to predict the number and symmetry of vibrational modes in a crystal without performing a full calculation. youtube.com The method, known as factor group analysis, utilizes the symmetry of the crystal's space group and the site symmetries of the constituent ions. arizona.edu The factor group is isomorphic to the crystallographic point group and describes the symmetry of the entire unit cell. arizona.edu

Ammonium hexafluorosilicate exists in different crystalline forms, including the cubic α-form (cryptohalite, space group Fm3m) and the trigonal β-form (bararite). wikipedia.org The analysis begins by identifying the site symmetry of the NH₄⁺ and SiF₆²⁻ ions within the crystal lattice. This site symmetry is a subgroup of the free ion's symmetry (e.g., Oₕ for SiF₆²⁻). The correlation method is then used to determine how the irreducible representations of the free ion's modes decompose into the representations of the site symmetry group and subsequently into the factor group. This process reveals how the degenerate modes of the free ion may split due to the lower symmetry of the crystal environment (site effect) and how interactions between ions in the unit cell can lead to further splitting (Davydov splitting). biointerfaceresearch.com This analysis predicts which modes will be active in the Infrared and Raman spectra. biointerfaceresearch.comresearchgate.net

| Free Ion (Oₕ) | Vibrational Mode | Site Symmetry (e.g., Cᵢ) | Factor Group (e.g., C₂ₕ) | Activity |

|---|---|---|---|---|

| A₁g | ν₁ (stretch) | A₉ | A₉ | Raman |

| E₉ | ν₂ (stretch) | A₉ + A₉ | A₉ + B₉ | Raman |

| F₁ᵤ | ν₃ (stretch) | Aᵤ + Aᵤ + Aᵤ | Aᵤ + Bᵤ | Infrared |

| F₁ᵤ | ν₄ (bend) | Aᵤ + Aᵤ + Aᵤ | Aᵤ + Bᵤ | Infrared |

| F₂₉ | ν₅ (bend) | A₉ + A₉ + A₉ | A₉ + B₉ | Raman |

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding

The crystal structure and stability of ammonium hexafluorosilicate are significantly influenced by intermolecular interactions, most notably hydrogen bonds between the ammonium cations and the hexafluorosilicate anions. biointerfaceresearch.com The hydrogen atoms of the NH₄⁺ ion act as hydrogen bond donors, while the fluorine atoms of the SiF₆²⁻ anion act as acceptors, forming a network of N-H···F interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Ammonium Hexafluorosilicate Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively. In the study of ammonium hexafluorosilicate and its derivatives, these models have been developed to analyze properties such as water solubility. researchgate.netresearchgate.net These models are constructed using structural descriptors that quantify different aspects of a molecule's structure. researchgate.netresearchgate.net

Modeling Water Solubility of Ammonium Hexafluorosilicates

The water solubility of a substance is a critical macroscopic characteristic that influences its behavior in various applications, from chemical technology to environmental science. researchgate.net For ammonium hexafluorosilicates, QSAR models have been successfully developed to analyze their water solubility. researchgate.netresearchgate.net

One study focused on developing adequate QSAR models to understand the various physicochemical and structural factors that affect the water solubility of these compounds. The models created were able to interpret these influences in a way that was consistent with previous experimental data. researchgate.net A key finding from this research was the detailed elucidation of how hydrogen bonds impact the water solubility of the investigated compounds, revealing the non-trivial nature of this effect. researchgate.net

The predictive power of these models is also significant. One of the developed QSPR models, referred to as M2, demonstrated the ability to predict the solubility of new ammonium hexafluorosilicate compounds with satisfactory accuracy. researchgate.net This predictive capability is important for ecological tasks, such as forecasting the properties of potential new pesticides. researchgate.net

The research highlighted the influence of different factors on water solubility, as estimated from a QSPR model (M1). The relative importance of these factors is summarized in the table below.

| Physicochemical Factor | Relative Influence (%) |

| Hydrogen Bonds | 45 |

| Lipophilicity | 25 |

| Aromatic/Heteroaromatic Cation Core | 20 |

| Other | 10 |

This table is generated based on the relative influence of physicochemical factors on water solubility as described in the research. researchgate.net

Simplex Representation of Molecular Structure (SiRMS) Descriptors

The Simplex Representation of Molecular Structure (SiRMS) is an approach used to generate molecular descriptors for QSAR/QSPR modeling. researchgate.netnih.gov This method represents a molecule as a system of various simplexes, which are tetratomic fragments of a fixed composition, structure, chirality, and symmetry. nih.gov The descriptors are then calculated based on these fragments.

In the context of ammonium hexafluorosilicates, SiRMS descriptors have been a key component in the development of models for water solubility. researchgate.netresearchgate.net These are 2D structural descriptors where the vertices of the simplexes can be characterized by various atomic properties, such as partial charge, electronegativity, and lipophilicity. researchgate.netnih.gov

The utility of SiRMS extends beyond standard QSAR/QSPR applications to more complex systems. researchgate.net The approach has been reviewed for its development and application in solving various QSAR/QSPR problems, highlighting its advantages in the interpretation of the resulting models compared to other methods. researchgate.net

Dragon Descriptors

Dragon is a software application used for the calculation of a large number of molecular descriptors. vcclab.orgresearchgate.net It can compute over 1,600 descriptors, which are categorized into 20 logical blocks. vcclab.org These descriptors range from simple counts of atom types and functional groups to more complex topological and geometrical descriptors. vcclab.orgresearchgate.net

In the QSAR modeling of ammonium hexafluorosilicates, Dragon descriptors have been used in conjunction with SiRMS descriptors. researchgate.netresearchgate.net The models for water solubility incorporated integral descriptors such as LogP, equalized electronegativity, molecular refraction, and molecular weight, which can be calculated by software like Dragon, in addition to the 2D structural descriptors from SiRMS. researchgate.netresearchgate.net All the QSAR models for ammonium hexafluorosilicate water solubility were obtained using the partial least squares (PLS) method. researchgate.netresearchgate.net

Thermodynamic Property Calculations

The thermodynamic properties of ammonium hexafluorosilicate are crucial for understanding its behavior under different temperature and pressure conditions, particularly in industrial processes. tpu.ru Thermodynamic calculations have been employed to determine the equilibrium composition of the gas phase during reactions involving this compound. tpu.ru

For instance, in the fluoridation of topaz concentrate, where excess quartz is removed as gaseous ammonium hexafluorosilicate at temperatures above 592 K, thermodynamic calculations were used to predict the equilibrium composition of the resulting gas phase. tpu.ru The main components of the gas phase were identified as ammonia (B1221849), water, and ammonium hexafluorosilicate. tpu.ru

The thermal decomposition of ammonium hexafluorosilicate is a key property. It decomposes at 100 °C (373 K). wikipedia.org Studies have also investigated the kinetics and mechanism of solid-phase reactions, such as the reaction between (NH4)2SiF6 and silica (B1680970), which leads to the formation of volatile products and enhances the evaporation of ammonium hexafluorosilicate. researchgate.net The activation energy and rate constants for this evaporation have been calculated for specific mixtures in the temperature range of 220–300°C. researchgate.net

Furthermore, the sublimation-desublimation process of ammonium hexafluorosilicate has been studied, showing that the rate of sublimation is significant at temperatures between 823 K and 873 K, with a high degree of desublimation (98-99%). tpu.ru

The table below summarizes some of the key thermodynamic and related thermal properties of Ammonium Hexafluorosilicate.

| Property | Value/Observation |

| Decomposition Temperature | 100 °C (373 K) wikipedia.org |

| Sublimation Temperature Range | 823 K - 873 K tpu.ru |

| Desublimation Degree | 98 - 99 % tpu.ru |

| Reaction with Silica | Forms volatile NH4SiOF3 researchgate.net |

| Evaporation Activation Energy (with SiO2) | Calculated for 220–300°C range researchgate.net |

Advanced Applications and Functional Investigations of Ammonium Hexafluorosilicate

Catalysis and Zeolite Modification

Ammonium (B1175870) hexafluorosilicate (B96646) (AHFS) serves as a critical reagent in the modification of zeolites, a class of microporous aluminosilicate (B74896) minerals widely used as catalysts in the chemical industry. Its applications range from controlling the acidic properties of zeolites to acting as a catalyst itself in organic synthesis.

Application in Zeolite Dealumination and Surface Acidity Control

Dealumination, the process of removing aluminum atoms from the framework of a zeolite, is a crucial post-synthesis modification technique used to enhance the stability and control the catalytic properties of zeolites. iitm.ac.in Ammonium hexafluorosilicate has been established as an effective chemical treatment for this purpose. iitm.ac.inresearchgate.netacs.org The process typically involves reacting the zeolite with an aqueous solution of AHFS, often in the presence of a buffer like ammonium acetate (B1210297) to maintain a near-neutral pH. acs.orgpsu.edu

During this treatment, AHFS facilitates the extraction of framework aluminum and can simultaneously insert silicon into the vacant sites. psu.edu This modification alters the silica-to-alumina ratio (Si/Al), which in turn modifies the acidic properties of the zeolite. iitm.ac.in Research has shown that with an increasing concentration of AHFS, the acid density of zeolites like HY decreases. mdpi.com The treatment affects both Brønsted and Lewis acid sites. For instance, in HMCM-22 zeolites, modification with AHFS was found to decrease the amounts of both types of acid sites. researchgate.net Similarly, in HY zeolites, the ratio of Brønsted to Lewis acid (B/L) sites was observed to first increase and then decrease with rising AHFS concentration. mdpi.com This precise control over the nature, strength, and distribution of acid sites is vital for tailoring the catalytic performance of zeolites in specific reactions. acs.org

| Zeolite Type | Effect of AHFS Treatment | Key Findings | Reference |

| ZSM-5 | Mild dealumination | Resulted in a slight increase in crystallinity and overall surface area. | iitm.ac.in |

| MCM-22 | Dealumination | Extended the Si/Al₂ ratio range significantly (up to ~300). | researchgate.net |

| HY Zeolite | Dealumination and Acidity Modification | Decreased acid density; ratio of Brønsted to Lewis acid sites first increased, then decreased. | mdpi.com |

| Zeolite β | Dealumination | Experimental conditions (presence/absence of ammonium acetate) strongly affected the nature of extraframework aluminum species. | acs.org |

| Zeolite Y Nanocrystals | Dealumination | Attempted to increase acid stability, though success was limited in this specific study. | psu.edu |

Catalytic Activity in Organic Compound Synthesis (e.g., Benzimidazoles, Quinoxalines)

Beyond its role in modifying other catalysts, ammonium hexafluorosilicate and its derivatives have emerged as efficient heterogeneous catalysts in their own right for various organic syntheses. researchgate.net Specifically, hybrid crystals based on alkylenediammonium hexafluorosilicates, such as NH₃(CH₂)₄NH₃SiF₆ and NH₃(CH₂)₆NH₃SiF₆, have demonstrated significant catalytic activity. tandfonline.comresearchgate.net

These compounds have been successfully employed in the synthesis of biologically important heterocyclic compounds, including benzimidazoles, benzoxazoles, benzothiazoles, and quinoxalines. researchgate.nettandfonline.comresearchgate.net The reactions are often carried out under mild and environmentally friendly conditions, such as being solvent-free, which is a significant advantage in green chemistry. tandfonline.com For example, the synthesis of benzimidazole (B57391) derivatives has been achieved by condensing 1,2-phenylenediamine with various aromatic aldehydes using NH₃(CH₂)₄NH₃SiF₆ as a catalyst. tandfonline.comtandfonline.com This protocol is noted for its short reaction times, high yields, and the reusability of the catalyst. tandfonline.comtandfonline.com Similarly, NH₃(CH₂)₆NH₃SiF₆ has been used to catalyze the synthesis of quinoxaline (B1680401) derivatives, showcasing the versatility of these hexafluorosilicate salts. researchgate.net

| Catalyst | Target Compound(s) | Reaction Conditions | Key Advantages | Reference |

| NH₃(CH₂)₄NH₃SiF₆ | Benzimidazoles, Benzoxazoles, Benzothiazoles | Solvent-free, room temperature | High yields (up to 98%), short reaction times, reusable catalyst. | tandfonline.com |

| NH₃(CH₂)₆NH₃SiF₆ | Benzimidazoles, Quinoxalines, Pyrimidin-2-ones | Not specified | Highly efficient, environmentally friendly protocol, excellent yields. | researchgate.netuniv.kiev.ua |

| (N₂H₅)₂SiF₆ | Benzimidazoles, Benzothiazoles, Benzoxazoles | Not specified | Highly efficient novel catalyst. | researchgate.net |

Role as Modifiers for Zeolite Catalysts (e.g., HMCM-22)

Ammonium hexafluorosilicate is particularly effective as a modifying agent for HMCM-22 zeolite, a catalyst with a unique pore structure used in various hydrocarbon conversion processes. researchgate.netias.ac.in Modification with AHFS alters the acidity and physicochemical properties of the HMCM-22 catalyst, which in turn influences its catalytic performance. researchgate.netcjcatal.com

In the direct synthesis of dimethyl ether (DME) from syngas, a bifunctional catalyst composed of CuO-ZnO-Al₂O₃ and AHFS-modified HMCM-22 was studied. researchgate.netcjcatal.com The results indicated that modifying the HMCM-22 zeolite at a proper temperature (45°C) led to a decrease in the selectivity for undesired hydrocarbons and CO₂, thereby significantly enhancing the selectivity for DME. researchgate.net However, treatment at a higher temperature (85°C) resulted in a decrease in both CO conversion and DME selectivity. researchgate.net

In another application, AHFS-modified HMCM-22 catalysts were evaluated for the alkylation of phenol (B47542) with methanol (B129727) to produce p-cresol (B1678582). researchgate.net The modification was found to decrease the conversion of phenol while maximizing the selectivity for the desired p-cresol at a specific AHFS treatment level. The most efficient catalyst in the study exhibited a p-cresol selectivity of 53.3%, a significant improvement over the unmodified HMCM-22 catalyst (37.1%). researchgate.net These findings underscore the importance of AHFS as a tool to fine-tune the catalytic behavior of HMCM-22 for specific industrial applications.

Materials Science Applications

The utility of ammonium hexafluorosilicate extends into materials science, where it is used as a key ingredient in the manufacturing of high-performance materials like specialty glass and ceramics.

Precursor in Specialty Glass and Ceramics Manufacturing

Ammonium hexafluorosilicate serves as a precursor in the synthesis of various silicon-containing chemicals and materials. samaterials.com In the ceramics industry, it is used as a glazing agent or opacifier in enamels, enhancing the appearance and chemical resistance of the final products. samaterials.comjustdial.com Its role in specialty glass manufacturing is also significant. samaterials.comjustdial.com The compound is a component in formulations for certain types of glass, contributing to their specific properties. lucintel.com Furthermore, it is used in the production of superhydrophilic SiO₂ coatings on glass substrates, where it acts as a chemical precursor alongside boric acid. google.com

Photovoltaic Applications

Ammonium hexafluorosilicate has been identified as a material of interest in the advancement of solar cell technology. uky.eduresearchgate.netup.ac.za Its application is particularly noted in the processing of silicon, a primary material for photovoltaics. One area of research involves the use of ammonium hexafluorosilicate in vapor etching processes to create grooves in silicon wafers, a technique relevant to the fabrication of buried contact solar cells. researchgate.netresearchgate.net The water-soluble nature of ammonium hexafluorosilicate makes it suitable for this purpose. researchgate.netresearchgate.net

Furthermore, research into porous silicon has highlighted its potential for gettering, a process that removes unwanted impurities from the active regions of a solar cell, thereby improving its electrical performance. researchgate.net Sacrificial porous silicon layers, for which ammonium hexafluorosilicate can be a precursor, have been used to enhance solar cell efficiency by gettering impurities like iron, copper, and chromium. researchgate.net

In more novel approaches, composite microparticles composed of fluorosilicate and phosphorus oxide, held together by ammonium, have been developed as new photoelectric conversion materials. scientific.net When integrated into the active layer of hybrid solar cells, these materials have demonstrated the ability to facilitate efficient carrier transport, leading to promising photovoltaic performance. scientific.net

Hydrogen Storage Materials Development

The development of safe and efficient hydrogen storage materials is a critical component of a hydrogen-based energy economy. researchgate.net Hexafluorosilicate salts, as a class of materials, have been noted for their potential applications in hydrogen storage. researchgate.netresearchgate.net While the broader category of hexafluorosilicates is mentioned in this context, specific and detailed research findings focusing exclusively on ammonium hexafluorosilicate for hydrogen storage applications are an area of ongoing investigation. researchgate.netresearchgate.net The exploration of light-metal based systems, including various hydrides and amides, currently dominates the research landscape for solid-state hydrogen storage. researchgate.net

Birefringent Materials

Birefringent crystals are essential optical materials that can manipulate the polarization of light, a property crucial for various optical and laser technologies. researchgate.netnih.gov Materials with high birefringence are sought after for applications in the deep-ultraviolet (DUV) region. nih.gov Hexafluorosilicate salts have been identified as a class of compounds with potential for birefringent applications. researchgate.netresearchgate.net Research in this area has led to the development of novel fluorosilicate-containing crystals. For instance, a selenite (B80905) fluorosilicate modified with perfluorinated groups, Pb₂(SeO₃)(SiF₆), has been synthesized and shown to exhibit a large birefringence, suggesting the potential of the fluorosilicate group in designing new birefringent materials. rsc.org

Electrolytes in Battery and Solar Cell Technologies

The pursuit of better electrolyte materials is a key driver in the advancement of battery and solar cell technologies. nih.gov Hexafluorosilicate salts have been considered for their potential use as electrolytes in these applications. uky.edu Research into ammonium-ion batteries (AIBs) is an emerging field, exploring the use of ammonium ions (NH₄⁺) as charge carriers due to their abundance and light weight. nih.govrsc.org

Studies have investigated various electrolyte systems for AIBs, including concentrated hydrogel electrolytes made from ammonium sulfate (B86663) and xanthan gum. nih.govrsc.org These flexible, metal-free batteries show promise for safe and low-cost energy storage. rsc.org Another area of research focuses on salt-concentrated aqueous electrolytes, such as those using ammonium acetate, which have been shown to influence the performance of ammonium-ion storage. rsc.org While not a hexafluorosilicate, the use of ammonium fluoroborate as an electrolyte additive in lithium-ion batteries highlights the role of ammonium-containing fluorine compounds in enhancing battery stability and performance. df-chemicals.com

Ionic Liquids Formation for Chemical Synthesis and Separation Technologies

Ionic liquids, which are salts with low melting points, are investigated for their potential as environmentally friendly solvents and catalysts in chemical synthesis and separation processes. uky.edu Research has been conducted on the formation of ionic liquids from hexafluorosilicate salts. uky.edu One study involved the synthesis of a series of ammonium hexafluorosilicate salts by reacting various amines with silica (B1680970) gel. uky.edu

The resulting compounds, such as those derived from piperidine, quinoline, and acridine, were characterized to assess their thermal properties. uky.edursc.org It was found that these ammonium hexafluorosilicate salts had relatively high melting points, ranging from 160 to 304 °C. rsc.org This characteristic suggests that while they are stable crystalline solids, they may not be suitable for applications requiring room-temperature ionic liquids, though they could potentially exhibit ionic liquid behavior at elevated temperatures. uky.edu

Table 1: Melting Points of Synthesized Ammonium Hexafluorosilicate Salts

| Amine Used in Synthesis | Resulting Salt | Melting Point (°C) |

| Piperidine | Piperidinium Hexafluorosilicate | 160-304 |

| Quinoline | Quinolinium Hexafluorosilicate | 160-304 |

| Acridine | Acridinium Hexafluorosilicate | 160-304 |

| 2,2,6,6-tetramethylpiperidine | 2,2,6,6-tetramethylpiperidinium Hexafluorosilicate | 160-304 |

| Propylamine | Propylammonium Hexafluorosilicate | 160-304 |

Metal Surface Treatment and Corrosion Resistance

Ammonium hexafluorosilicate is utilized in the surface treatment of metals to improve their durability and resistance to corrosion. dataintelo.comsamaterials.com This application is particularly significant for aluminum and its alloys. df-chemicals.com The compound acts as a potent source of fluoride (B91410) ions, which react with the native oxide layer on the metal's surface. df-chemicals.com

The process involves cleaning the metal surface and then applying an ammonium hexafluorosilicate solution. This initiates a chemical reaction that forms a resilient protective layer of aluminum fluoride. df-chemicals.com This newly formed layer is more durable than the original oxide layer, offering enhanced protection against corrosive environments. df-chemicals.com Maintaining control over the pH of the solution is crucial to ensure an effective and safe reaction. df-chemicals.com The use of ammonium hexafluorosilicate in this capacity is valuable in industries such as automotive and construction. dataintelo.comlucintel.com

Environmental and Industrial Processes

Water Purification and Fluoridation Technologies

Ammonium hexafluorosilicate is utilized in the treatment of public water supplies, primarily as a fluoridating agent to aid in the prevention of dental caries on a community-wide scale. samaterials.comnih.gov When added to water, it hydrolyzes and releases fluoride ions. samaterials.comwikipedia.org This process is a cornerstone of public health dentistry, with decades of evidence supporting its effectiveness in reducing the prevalence of tooth decay. nih.gov

The hydrolysis of hexafluorosilicate in water at the concentrations used for fluoridation is essentially complete, yielding fluoride ions, silica, and hydrogen ions. wikipedia.org

| Application | Function of Ammonium Hexafluorosilicate | Industry |

| Water Fluoridation | Source of fluoride ions to prevent dental caries. | Public Water Treatment |

| Water Purification | Aids in the removal of certain impurities. | Municipal and Industrial Water Treatment |

| Industrial Processes | Acts as a fluxing agent and is used in metal surface treatments. | Glass, Ceramics, Metallurgy |

Desiliconization Processes in Mineral Processing (e.g., Ilmenite (B1198559) Concentrates)

Ammonium hexafluorosilicate plays a significant role in the desiliconization of mineral concentrates, a crucial step for upgrading the quality of various ores. In the processing of ilmenite concentrates, for instance, the removal of silicon is essential to produce high-grade titanium dioxide. The fluorination of ilmenite concentrate dust from electric smelting can lead to the formation of ammonium hexafluorosilicate, which can then be separated. mdpi.com Studies have shown that during the fluorination of titanium slag with ammonium hydrofluoride at 380°C, the sublimation degree of ammonium hexafluorosilicate can reach 99%. mdpi.com This process effectively separates the silicon content from the titanium dioxide. mdpi.com

The general principle involves the reaction of silicon-containing materials with a fluorinating agent like ammonium hydrodifluoride. google.com This reaction, which can occur in the solid phase at temperatures ranging from room temperature to 200°C, produces a fluorinated reaction mass. google.com Subsequent heating of this mass to between 450°C and 650°C allows for the sublimation of ammonium hexafluorosilicate, which is then condensed to yield the final product. google.com This method allows for the separation of silicon from other mineral components. google.com

Utilization in Waste Dust Processing

Ammonium hexafluorosilicate is instrumental in the processing of various industrial waste dusts to recover valuable materials and mitigate environmental impact. One notable application is in the treatment of dust from the electrowinning of ilmenite concentrate. srce.hr The silica-containing substrate in this dust is primarily composed of oxonium hexafluorosilicate and, to a lesser extent, ammonium hexafluorosilicate. srce.hr These compounds are highly soluble in water, allowing for their separation and subsequent processing. srce.hr By treating the resulting solution with an alkali such as ammonia (B1221849), amorphous silicon oxide can be precipitated. srce.hr

Similarly, this compound is utilized in processing ash and slag waste from thermal power plants. A technology involving ammonium fluoride has been developed to produce silicon dioxide from this waste. e3s-conferences.org In this process, ammonium hexafluorosilicate is formed and then transformed into a gaseous state upon heating, sublimating at temperatures between 340°C and 370°C. e3s-conferences.org This gaseous product is then subjected to ammonia precipitation to yield finely dispersed silicon dioxide. e3s-conferences.org

| Waste Source | Processing Method | Key Intermediate | Final Product |

| Ilmenite Concentrate Dust | Fluorination and Sublimation | Ammonium Hexafluorosilicate | Amorphous Silicon Oxide |

| Thermal Power Plant Ash | Ammonium Fluoride Treatment | Ammonium Hexafluorosilicate | Silicon Dioxide |

Chemical Intermediate in Fluorine Chemical Industry

Ammonium hexafluorosilicate serves as a key chemical intermediate in the fluorine chemical industry. gelest.com It is a starting material for the production of highly dispersed silicon dioxide. google.com The compound is also used in the synthesis of other fluoride compounds. samaterials.com Its role as an intermediate is highlighted in processes where it is formed and then subsequently decomposed or reacted to yield other valuable chemicals. For example, it is an intermediate in the production of amorphous silicon dioxide. researchgate.net The compound is widely applied as an industrial fluorinating agent. researchgate.net

Laundry Sour and Glass Etching

In commercial and industrial laundry operations, ammonium hexafluorosilicate is used as a "laundry sour". florida-chemical.comwikipedia.orgindiamart.comflorida-chemical.com Its function is to neutralize the alkalinity of residual detergents and the water supply, preventing the yellowing of fabrics. florida-chemical.comwikipedia.orgflorida-chemical.com

Another significant application of ammonium hexafluorosilicate is in the etching of glass. florida-chemical.comwikipedia.orgindiamart.comatamanchemicals.comchemicalbook.comthermofisher.com When it reacts with water, it can form hydrofluoric acid, which is highly corrosive to glass and allows for the creation of frosted or decorative patterns. chemicalbook.com This property makes it a key component in glass etching compounds. atamanchemicals.comchemicalbook.comthermofisher.com

Wood Preservatives and Disinfectants

Ammonium hexafluorosilicate is utilized as a wood preservative. atamanchemicals.comchemicalbook.comthermofisher.comdf-chemicals.comhaz-map.commyfisherstore.comvwr.com Its ability to inhibit the growth of wood-destroying fungi and insects contributes to its effectiveness in this application. It is also used as a mothproofing agent for textiles. chemicalbook.comthermofisher.commyfisherstore.com

Furthermore, the compound serves as a disinfectant, particularly in the brewing industry. atamanchemicals.comdf-chemicals.comhaz-map.com Its antimicrobial properties help in maintaining sterile conditions necessary for brewing processes. atamanchemicals.comdf-chemicals.com

| Application | Industry | Function |

| Wood Preservative | Timber | Inhibits fungal and insect attack atamanchemicals.comchemicalbook.comthermofisher.comdf-chemicals.comhaz-map.commyfisherstore.comvwr.com |

| Disinfectant | Brewing | Antimicrobial agent atamanchemicals.comdf-chemicals.comhaz-map.com |

| Mothproofing Agent | Textile | Protects textiles from insect damage chemicalbook.comthermofisher.commyfisherstore.com |

Role in Metal Casting and Electroplating

Ammonium hexafluorosilicate finds application in the fields of metal casting and electroplating. florida-chemical.comwikipedia.orgindiamart.comatamanchemicals.comchemicalbook.comthermofisher.comdf-chemicals.comhaz-map.com In metal casting, particularly with light metals, it can be used as a flux. atamanchemicals.comchemicalbook.comhaz-map.com A flux is a chemical cleaning agent that facilitates soldering, brazing, and welding by removing oxidation from the metals to be joined.

In the electroplating industry, it is used in the pretreatment of metal surfaces. florida-chemical.com This preparation is crucial for ensuring the proper adhesion and quality of the plated metal layer. It is also employed as an additive in metal surface treatment solutions to enhance corrosion resistance and improve surface properties. samaterials.com

Environmental and Safety Implications in Research and Industrial Handling

Toxicological Profile and Exposure Pathways

Ammonium (B1175870) hexafluorosilicate (B96646) is classified as toxic if swallowed, in contact with skin, or if inhaled. gelest.comdraeger.comcarlroth.comwindows.netamazonaws.com Exposure can lead to a range of adverse health effects, making it crucial to comprehend its interaction with biological systems.

Inhalation Exposure Studies

Inhalation is a primary route of occupational exposure to ammonium hexafluorosilicate, which can exist as dust or an aerosol. dguv.de While specific kinetic studies on its uptake in the respiratory tract are not extensively detailed in the available literature, it is understood that the compound's high water solubility facilitates its absorption in the airways. dguv.de Inhaled particles deposited in the upper respiratory tract may be cleared through mucociliary action and subsequently swallowed, leading to gastrointestinal absorption. dguv.de

Inhalation of ammonium hexafluorosilicate dust can cause irritation to the respiratory tract. gelest.comgelest.com Symptoms of overexposure include a burning sensation, coughing, wheezing, and laryngitis, potentially leading to inflammation and edema of the larynx and bronchi. gelest.comamazonaws.comgelest.com Prolonged or significant inhalation exposure poses a danger of serious damage to health. gelest.comamazonaws.com

Dermal Contact and Absorption Research

Dermal contact with ammonium hexafluorosilicate is another significant exposure pathway, with the compound being classified as toxic upon skin contact. gelest.comamazonaws.com It can cause skin irritation, and prolonged or repeated exposure can lead to absorption through the skin, presenting a significant health hazard. gelest.comamazonaws.comdguv.de Some reports indicate that prolonged contact may cause reddening, burning, and in some cases, the formation of ulcers and pustular rashes. dguv.de

While comprehensive quantitative data on the dermal absorption rate of ammonium hexafluorosilicate is limited, the potential for fluoride (B91410) release and absorption from prolonged contact is recognized. dguv.de Factors influencing dermal absorption of substances include molecular weight, water solubility, and the partition coefficient (LogPow). europa.eu Substances with a molecular weight below 500 g/mol and LogPow values between 1 and 4 are generally more favorable for skin penetration. europa.eu Ammonium hexafluorosilicate has a molecular weight of 178.15 g/mol and is soluble in water, suggesting a potential for dermal uptake. fishersci.com

Gastrointestinal Absorption Investigations

Gastrointestinal absorption is a critical pathway for the systemic toxicity of ammonium hexafluorosilicate, particularly following accidental ingestion. dguv.de The compound is toxic if swallowed. gelest.comamazonaws.com Studies on the chemically similar disodium (B8443419) hexafluorosilicate have indicated rapid and effective absorption from the gastrointestinal tract. dguv.de Animal studies have shown that the oral toxicity of ammonium hexafluorosilicate is comparable to that of sodium and potassium hexafluorosilicates, with similar bioavailability of fluoride in the body after long-term oral administration. dguv.de It is estimated that at least 97% of ingested fluoride is absorbed from the gastrointestinal tract. echemi.com

Cytotoxicity Studies on Biological Systems (e.g., Human Gingival Fibroblasts)

Recent research has focused on the cytotoxic effects of ammonium hexafluorosilicate, particularly in the context of its potential dental applications as a non-staining alternative to silver diamine fluoride for treating dentin hypersensitivity and arresting dental caries. nih.govtamu.eduresearchgate.netnih.gov These studies often utilize human gingival fibroblasts (hGFs) as a relevant in vitro model to assess the compound's impact on oral cells. nih.govtamu.edu

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. nih.govnih.govdovepress.com Studies on human gingival fibroblasts have demonstrated that the cytotoxicity of ammonium hexafluorosilicate is both dose- and time-dependent. nih.govnih.gov

A study by Song et al. investigated the effects of different concentrations (0.001%, 0.01%, 0.1%, and 1%) and treatment durations (1, 5, 10, and 30 minutes) of ammonium hexafluorosilicate on hGFs. nih.gov The MTT assay revealed a significantly lower number of viable cells when hGFs were treated with 0.01% for 10 minutes, 0.1% for 10 and 30 minutes, and 1% for 5, 10, and 30 minutes, compared to the control group. nih.gov These findings suggest that exposure to concentrations of 0.01% for less than 5 minutes results in low or no cytotoxicity in vitro. nih.gov

| Concentration | Exposure Time (minutes) | Cell Viability Outcome | Reference |

|---|---|---|---|

| 0.01% | < 5 | Low or no cytotoxicity | nih.gov |

| 0.01% | 10 | Significantly lower number of viable cells | nih.gov |

| 0.1% | 10 | Significantly lower number of viable cells | nih.gov |

| 0.1% | 30 | Significantly lower number of viable cells | nih.gov |

| 1% | 5 | Significantly lower number of viable cells | nih.gov |

| 1% | 10 | Significantly lower number of viable cells | nih.gov |

| 1% | 30 | Significantly lower number of viable cells | nih.gov |

The mitochondrial membrane potential (ΔΨm) is a crucial indicator of mitochondrial health and function, and its disruption is an early event in apoptosis. aatbio.com A decrease in ΔΨm can be measured using fluorescent probes like JC-1. nih.govtamu.edu

In studies on human gingival fibroblasts, exposure to higher concentrations of ammonium hexafluorosilicate (0.1% and 1%) for prolonged durations (10 and 30 minutes) led to a dramatic decrease in mitochondrial membrane potential. nih.gov This indicates that at these concentrations and exposure times, ammonium hexafluorosilicate can induce mitochondrial dysfunction, a key aspect of its cytotoxic mechanism. nih.govfluoridealert.org

| Concentration | Exposure Time (minutes) | Mitochondrial Membrane Potential Outcome | Reference |

|---|---|---|---|

| 0.1% | 10 | Dramatic decrease | nih.gov |

| 0.1% | 30 | Dramatic decrease | nih.gov |

| 1% | 10 | Dramatic decrease | nih.gov |

| 1% | 30 | Dramatic decrease | nih.gov |

Cell Cycle Progression Studies

Research into the cytotoxic effects of ammonium hexafluorosilicate has demonstrated its ability to interfere with the normal progression of the cell cycle. A study focusing on human gingival fibroblasts (hGFs) found that the compound can induce S-phase arrest. nih.gov Specifically, the rate of DNA synthesis, which occurs during the S-phase of the cell cycle, was significantly lower in cells treated with ammonium hexafluorosilicate at concentrations of 0.1% and 1% for durations of 5, 10, and 30 minutes when compared to control groups. nih.gov This inhibition of DNA synthesis suggests that the compound disrupts the cell's ability to replicate its genetic material, thereby halting cell cycle progression and proliferation. nih.govnih.gov Another study noted that ammonia (B1221849), a component of the compound, can inhibit the growth of human gastric cancer cell lines in a dose-dependent manner, causing a significant accumulation of cells in the S-phase. nih.gov

Glutathione (B108866) Depletion Mechanisms

A key mechanism underlying the cytotoxicity of ammonium hexafluorosilicate is the depletion of intracellular glutathione (GSH). nih.gov Glutathione is a critical antioxidant that protects cells from damage caused by reactive oxygen species. Studies have shown a direct correlation between exposure to ammonium hexafluorosilicate and the consumption of cellular GSH. nih.gov In experiments with human gingival fibroblasts, GSH depletion increased dramatically with higher concentrations (0.1% and 1%) and prolonged exposure times (10 and 30 minutes). nih.govresearchgate.net This depletion of GSH compromises the cell's antioxidant defenses, rendering it more susceptible to oxidative stress and subsequent cell death. nih.gov The reduction in GSH levels is considered a significant factor in the cytotoxic pathway of the compound. nih.govnih.gov

Acute and Chronic Toxicity Assessments